molecular formula C11H21NO2 B13329358 4-((Cyclopentylamino)methyl)tetrahydro-2H-pyran-4-ol

4-((Cyclopentylamino)methyl)tetrahydro-2H-pyran-4-ol

Cat. No.: B13329358
M. Wt: 199.29 g/mol
InChI Key: OHGIEOGLPOWYEA-UHFFFAOYSA-N
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Description

4-((Cyclopentylamino)methyl)tetrahydro-2H-pyran-4-ol is an organic compound that features a tetrahydropyran ring substituted with a cyclopentylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Cyclopentylamino)methyl)tetrahydro-2H-pyran-4-ol can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran derivatives with cyclopentylamine under controlled conditions. For example, the reaction of 4-hydroxymethyl-tetrahydropyran with cyclopentylamine in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((Cyclopentylamino)methyl)tetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-((Cyclopentylamino)methyl)tetrahydro-2H-pyran-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((Cyclopentylamino)methyl)tetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets. The cyclopentylamino group can interact with enzymes or receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Cyclopentylamino)methyl)tetrahydro-2H-pyran-4-ol is unique due to the presence of both the cyclopentylamino and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of reactions and interactions, making it valuable for various applications.

Biological Activity

4-((Cyclopentylamino)methyl)tetrahydro-2H-pyran-4-ol, with the CAS number 1478067-32-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings through various studies and case analyses.

The molecular formula of this compound is C11_{11}H21_{21}NO2_2, with a molecular weight of 199.29 g/mol. Its structural features include a tetrahydro-pyran ring substituted with a cyclopentylamino group, which may influence its pharmacological properties.

Research indicates that compounds similar to this compound can interact with various biological targets, including receptors involved in neurotransmission and metabolic pathways. The cyclopentylamino moiety is particularly noteworthy as it may enhance binding affinity and selectivity for specific receptors.

Pharmacological Effects

  • Antidiabetic Activity : Preliminary studies suggest that derivatives of tetrahydropyran compounds exhibit significant antidiabetic properties by modulating glucose metabolism and insulin sensitivity. For instance, certain analogs have shown promise in improving glycemic control in diabetic models .
  • Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective effects against oxidative stress and neuroinflammation. These activities may be attributed to the ability to modulate signaling pathways associated with neuronal survival .
  • Antimicrobial Properties : Some studies have reported that tetrahydropyran derivatives possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Case Studies

StudyFindings
Study on Antidiabetic Effects A study conducted on diabetic rats showed that administration of a tetrahydropyran derivative improved blood glucose levels significantly compared to controls, indicating potential for therapeutic use in diabetes management .
Neuroprotection in Animal Models Research highlighted the neuroprotective effects of related compounds in models of Alzheimer's disease, where they reduced amyloid-beta accumulation and improved cognitive function .
Antimicrobial Activity Assessment In vitro tests demonstrated that certain tetrahydropyran derivatives exhibited inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

4-[(cyclopentylamino)methyl]oxan-4-ol

InChI

InChI=1S/C11H21NO2/c13-11(5-7-14-8-6-11)9-12-10-3-1-2-4-10/h10,12-13H,1-9H2

InChI Key

OHGIEOGLPOWYEA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2(CCOCC2)O

Origin of Product

United States

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